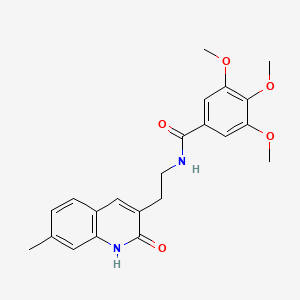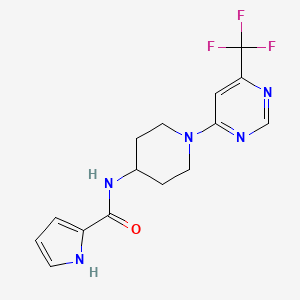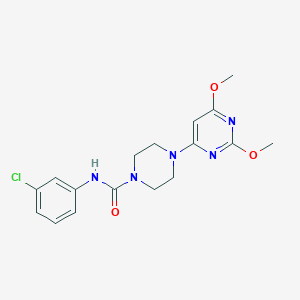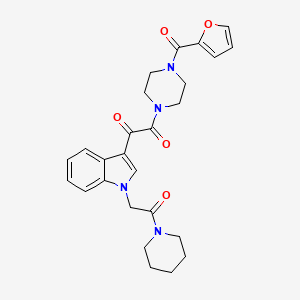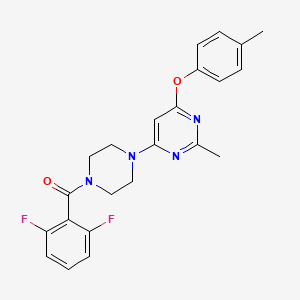
(2,6-Difluorophenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Difluorophenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic compound featuring both aromatic and heterocyclic elements. Characterized by a difluorophenyl group attached to a piperazine ring, this compound boasts notable chemical diversity, making it a subject of interest in multiple scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound is synthesized through a multi-step organic process. Initial steps often involve the creation of intermediate compounds via nucleophilic substitution or palladium-catalyzed coupling reactions. Each intermediate is purified and then sequentially reacted under controlled conditions—usually involving temperature regulation, solvents like dimethylformamide, and catalysts such as palladium on carbon.
Industrial Production Methods: On an industrial scale, the production methods mirror the lab-scale synthetic routes but are optimized for cost, efficiency, and scalability. Using large reactors, automated systems for precise temperature and pressure control, and high-throughput purification techniques like crystallization and chromatography ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions It Undergoes: This compound can undergo a variety of chemical reactions including electrophilic substitution on the aromatic ring, nucleophilic substitution at the piperazine nitrogen, and oxidation or reduction reactions at multiple sites.
Common Reagents and Conditions: Typical reagents involve oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like acyl chlorides. Reaction conditions are tailored to avoid degradation of the sensitive parts of the molecule, often involving inert atmospheres and low temperatures.
Major Products Formed: The major products depend on the reaction type. For example, oxidation might yield a quinone derivative, while substitution might introduce different functional groups like alkyl or acyl chains.
Scientific Research Applications
The diverse structure of (2,6-Difluorophenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone lends itself to numerous scientific research applications. In chemistry, it serves as a model compound for studying aromaticity and heterocyclic interactions. In biology, its interactions with proteins and enzymes are explored to understand binding affinities and reaction mechanisms. In medicine, it is investigated for potential therapeutic properties, particularly in neuropharmacology due to its structural similarity to known psychoactive agents. Industry utilizes this compound in the synthesis of more complex molecules, playing a crucial role in developing novel materials or pharmacological agents.
Mechanism of Action
The specific mechanism by which this compound exerts its effects is largely dictated by its molecular structure. In biological systems, it often targets receptor sites on proteins or enzymes, mimicking or inhibiting natural substrates. The difluorophenyl group enhances binding affinity through non-covalent interactions like hydrogen bonding and van der Waals forces, while the piperazine ring modulates the overall conformational stability and reactivity.
Comparison with Similar Compounds
When compared with similar compounds such as (2,6-difluorophenyl)(4-(4-methylpiperazin-1-yl)pyrimidin-2-yl)methanone or (4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)(4-methoxyphenyl)methanone, (2,6-Difluorophenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone stands out due to the specific placement of fluorine atoms and the p-tolyloxy group. These structural differences significantly impact the compound's reactivity and interaction with biological targets, often leading to unique pharmacological profiles and industrial applications.
Hope you find that helpful and intriguing!
Properties
IUPAC Name |
(2,6-difluorophenyl)-[4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F2N4O2/c1-15-6-8-17(9-7-15)31-21-14-20(26-16(2)27-21)28-10-12-29(13-11-28)23(30)22-18(24)4-3-5-19(22)25/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORNZHWCETVOGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)C(=O)C4=C(C=CC=C4F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
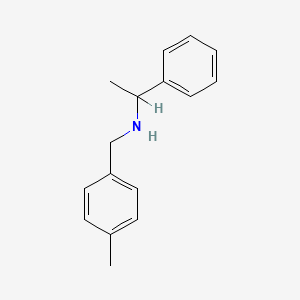
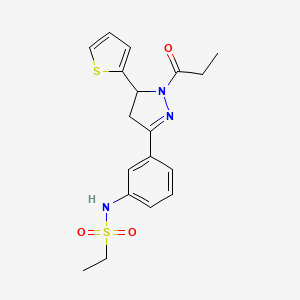
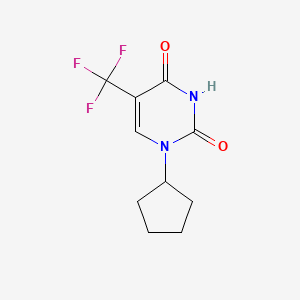
![8-(4-chlorophenyl)-3-ethyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2748094.png)
![5-(furan-2-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide](/img/structure/B2748096.png)
![{[2-Bromo-4-(3,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2748097.png)
![N-(2,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2748098.png)
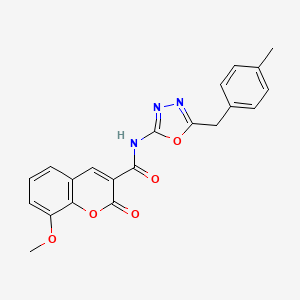
![methyl 2-[1-(3,4-difluorobenzoyl)azetidine-3-amido]thiophene-3-carboxylate](/img/structure/B2748101.png)
![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2748103.png)
